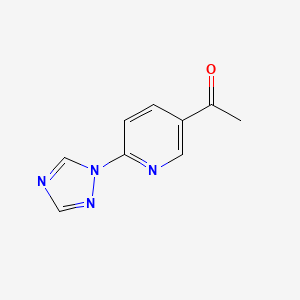
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as DNO, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxalamide family, which are known for their ability to inhibit enzymes and other biological processes. DNO has been shown to have a number of interesting properties, including its ability to bind to certain receptors in the brain and modulate their activity. In
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new useful formula for both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating its potential application in synthesizing compounds like N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide for various research and industrial purposes (Mamedov et al., 2016).
Molecular-Based Magnets
Research by Lacroix et al. (2001) on hybrid molecular-based ferromagnets containing organic NLO (Non-Linear Optical) chromophores demonstrates the interplay between magnetic and NLO behavior. Although this study does not directly mention N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, it reflects the broader context of how similar compounds can contribute to the development of new materials with combined magnetic and optical properties (Lacroix et al., 2001).
Environmental and Biological Applications
The study by Pignatello and Sun (1995) on the complete oxidation of pesticides in water via the photoassisted Fenton reaction provides insights into the environmental applications of related oxalamide compounds in water treatment and environmental remediation. This research highlights the potential for compounds with similar structural features to be used in the degradation of toxic organic compounds in environmental settings (Pignatello & Sun, 1995).
Fluorescent Probes for Hypoxic Cells
Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia, utilizing a 4-nitroimidazole moiety as a hypoxic trigger. This study underscores the application of nitro-substituted compounds in biomedical research, particularly in imaging and diagnostics, which could be relevant to the derivatives of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Feng et al., 2016).
Catalysis and Polymerization
Chen et al. (2023) revealed the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in copper-catalyzed coupling reactions, indicating the catalytic potential of related oxalamide compounds in organic synthesis and polymerization processes (Chen et al., 2023).
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-5-4-6-15(12(10)3)19-17(22)16(21)18-14-8-7-13(20(23)24)9-11(14)2/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBEBNTTQTYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)
![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)




![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)



![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668199.png)
